molecular formula C22H26N2O6 B13367755 Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate CAS No. 954238-56-3

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate

Cat. No.: B13367755
CAS No.: 954238-56-3
M. Wt: 414.5 g/mol
InChI Key: VAFPZUFCFHKHSH-UHFFFAOYSA-N
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Description

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is a complex organic compound that belongs to the class of terephthalate derivatives It is characterized by the presence of an adamantyl group, a formylamino group, and a terephthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. One common approach is the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate. Subsequently, the adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst. The formylamino group is then added via a formylation reaction using formamide and a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The terephthalate ester moiety can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A simpler analog without the adamantyl and formylamino groups.

    Dimethyl 2-aminoterephthalate: Lacks the adamantyl group but contains an amino group.

    Dimethyl 2-(bromobenzoyl)amino)terephthalate: Contains a bromobenzoyl group instead of the adamantyl group.

Uniqueness

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Biological Activity

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate, also known by its CAS number 954238-56-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O6C_{22}H_{26}N_{2}O_{6}, with a molecular weight of 414.5 g/mol. The compound features a complex structure that includes an adamantane moiety, which is known for its unique three-dimensional shape and potential biological interactions.

PropertyValue
CAS Number954238-56-3
Molecular FormulaC22H26N2O6
Molecular Weight414.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that compounds with adamantane structures often exhibit significant pharmacological activities. For instance, adamantyl amide derivatives have been identified as allosteric modulators of metabotropic glutamate receptors (mGluR5), which play crucial roles in neurotransmission and are implicated in various neurological disorders .

Anti-inflammatory Effects : Some studies suggest that derivatives similar to this compound may possess anti-inflammatory properties, making them candidates for treating conditions such as rheumatoid arthritis and osteoarthritis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence:

  • Neurotransmitter Modulation : By interacting with glutamate receptors, it may alter synaptic transmission.
  • Inflammatory Pathways : It could modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation.

Study on Adamantane Derivatives

A notable study explored the effects of various adamantane derivatives on inflammatory markers in vitro. The findings indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Properties

CAS No.

954238-56-3

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

dimethyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H26N2O6/c1-29-19(26)14-3-4-17(20(27)30-2)18(10-14)24-21(28)22(23-11-25)15-6-12-5-13(8-15)9-16(22)7-12/h3-4,10-13,15-16H,5-9H2,1-2H3,(H,23,25)(H,24,28)

InChI Key

VAFPZUFCFHKHSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

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